molecular formula C10H7ClF3IOS B14061986 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14061986
M. Wt: 394.58 g/mol
InChI Key: PVNRHYAVADIOFC-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IOS and a molecular weight of 394.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and complex molecule.

Preparation Methods

The synthesis of 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, forming more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and iodine atoms can form specific interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H7ClF3IOS

Molecular Weight

394.58 g/mol

IUPAC Name

1-chloro-1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3

InChI Key

PVNRHYAVADIOFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)I)Cl

Origin of Product

United States

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